molecular formula C16H19N3O3 B1321132 2,5-Dimethyl-1-(6-morpholin-4-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid CAS No. 950416-38-3

2,5-Dimethyl-1-(6-morpholin-4-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1321132
CAS RN: 950416-38-3
M. Wt: 301.34 g/mol
InChI Key: SLDCJYCAVMQSBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the formation of nitriles and subsequent hydrolysis to yield pyridinecarboxylic acids. For instance, the synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids is achieved by reacting sodium enolates of 3-substituted 3-oxopropionaldehyde with cyanoacetamide, followed by hydrolysis of the resulting nitriles . This method suggests that a similar approach could be used for synthesizing the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with morpholino groups and pyridinecarboxylic acid moieties has been studied using X-ray crystallography. For example, the structure of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid was determined, revealing an anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . This information can be extrapolated to predict that the target compound may also exhibit specific conformational features due to the presence of similar functional groups.

Chemical Reactions Analysis

The reactivity of compounds containing pyridine and morpholino groups can be complex, involving multiple reaction pathways. For example, the synthesis of a polyheterocyclic compound with a morpholino group was achieved through a microwave-assisted one-pot process that included Ugi-Zhu/aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration steps . This indicates that the target compound could also participate in various chemical reactions, potentially leading to the formation of diverse derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "2,5-Dimethyl-1-(6-morpholin-4-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the solubility, melting point, and stability of the compound could be inferred from the known properties of similar pyridinecarboxylic acids and morpholino derivatives. Additionally, the presence of dimethyl groups could influence the compound's lipophilicity and electronic properties.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Research on 1H-1-pyrrolylcarboxamides, including compounds related to 2,5-Dimethyl-1-(6-morpholin-4-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid, demonstrates their potential in pharmacological applications due to their synthesis through acyl chlorides and reactions with various amines, including morpholine (Bijev, Prodanova, & Nankov, 2003).

Antitubercular and Antifungal Activities

  • Novel derivatives of this compound have shown significant antitubercular and antifungal activities, indicating their potential in treating infectious diseases (Syed, Alagwadi, & Alegaon, 2013).

Transdermal Permeation Enhancers

  • Derivatives of this compound have been tested as transdermal permeation enhancers, suggesting their use in enhancing the delivery of drugs through the skin (Farsa, Doležal, & Hrabálek, 2010).

Structural Studies

  • Structural studies of related compounds have provided insights into their molecular and crystal structures, which can inform the design of new pharmaceuticals (Mironova et al., 2012).

Antibacterial Agents

  • Compounds containing the pyrrole moiety, similar to the one , have been synthesized and tested for antibacterial activities, offering possibilities in developing new antibiotics (Corelli et al., 1983).

Potential in Peptidomimetic Chemistry

  • Enantiopure Fmoc-protected morpholine-3-carboxylic acid, derived from a similar compound, has been synthesized, showcasing the utility of this compound in peptidomimetic chemistry, particularly in solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

properties

IUPAC Name

2,5-dimethyl-1-(6-morpholin-4-ylpyridin-3-yl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-9-14(16(20)21)12(2)19(11)13-3-4-15(17-10-13)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDCJYCAVMQSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=C(C=C2)N3CCOCC3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-(6-morpholin-4-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid

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